molecular formula C21H30N2O4S B11303130 N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide

Cat. No.: B11303130
M. Wt: 406.5 g/mol
InChI Key: UVOJKDDUGOWCBO-UHFFFAOYSA-N
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Description

This compound features a pyrrole core substituted with a 2-methoxyethyl group at the N1 position, 4,5-dimethyl groups, and a 4-methylphenylsulfonyl moiety at the C3 position.

  • Sulfonylation: Introduction of the 4-methylphenylsulfonyl group via nucleophilic substitution .
  • Amidation: Coupling of the pentanamide chain using reagents like DMF/LiH or similar catalysts .
  • Heterocyclic functionalization: Assembly of the pyrrole ring with substituents via cyclization or alkylation .

Crystallographic refinement tools such as SHELXL and visualization software like ORTEP-3 are critical for confirming its 3D structure.

Properties

Molecular Formula

C21H30N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]pentanamide

InChI

InChI=1S/C21H30N2O4S/c1-6-7-8-19(24)22-21-20(16(3)17(4)23(21)13-14-27-5)28(25,26)18-11-9-15(2)10-12-18/h9-12H,6-8,13-14H2,1-5H3,(H,22,24)

InChI Key

UVOJKDDUGOWCBO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C(=C(N1CCOC)C)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide typically involves multiple steps, starting with the preparation of the pyrrole ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Functionalization: The pyrrole ring is then functionalized with the methoxyethyl, dimethyl, and sulfonyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share functional groups or scaffolds with the target molecule:

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported) Reference
Target Compound Pyrrole core, 4-methylphenylsulfonyl, pentanamide chain ~475.6 (estimated) Not reported Not explicitly stated
(S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide Pyrazole core, dichlorophenyl, methylthioethyl, fluorophenyl, sulfonamide ~700.0 (estimated) 126–127 Antimicrobial (inferred)
5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide Pentanamide chain, piperazine, quinoline ~528.4 Not reported CNS-targeted (inferred)
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Pentanamide chain, isoindolinone, sulfamoylphenyl 493.53 Not reported Enzyme inhibition (inferred)
Key Observations:
  • Heterocyclic Cores: The pyrrole in the target compound offers distinct electronic properties compared to pyrazole (in ) or quinoline (in ), influencing binding affinity and metabolic stability.
  • Sulfonyl/Sulfonamide Groups : The 4-methylphenylsulfonyl group in the target contrasts with sulfamoyl (in ) or methylsulfonamido (in ), altering solubility and target selectivity.
  • Amide Chains : The pentanamide chain is a common feature, but its positioning (e.g., C2 in the target vs. N-linked in ) modulates conformational flexibility.

Physicochemical Properties

  • Solubility: The 2-methoxyethyl group in the target compound likely enhances water solubility compared to dichlorophenyl or isoindolinone derivatives .
  • Thermal Stability : Melting points for analogues range widely (126–255°C), suggesting that bulky substituents like chromen-2-yl (in ) increase rigidity and thermal stability.

Biological Activity

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound contains a pyrrole ring and various functional groups, suggesting a diverse range of possible applications in medicinal chemistry. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Structural Characteristics

The molecular formula of this compound is C20H28N2O4S, with a molecular weight of 392.5 g/mol. The structure includes:

  • Pyrrole Ring : A five-membered aromatic heterocycle.
  • Butanamide Chain : Contributes to its solubility and interaction with biological targets.
  • Methoxyethyl Group : Enhances lipophilicity.
  • Sulfonyl Group : Potentially increases reactivity towards biological macromolecules.

These structural components suggest that the compound may exhibit a variety of biological activities, making it a candidate for further pharmacological studies.

Research indicates that compounds similar to this compound can exhibit multiple biological activities:

  • Antimicrobial Activity : Compounds with sulfonamide groups have shown antibacterial properties. For instance, derivatives of sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.
  • Antitumor Activity : Similar pyrrole-based compounds have demonstrated antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .
  • Analgesic Effects : The presence of the pyrrole structure suggests potential analgesic properties, as seen in other pyrrole derivatives that modulate pain pathways.

Study 1: Antitumor Activity

In a study examining the effects of pyrrole derivatives on cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value comparable to established chemotherapeutics .

Study 2: Analgesic Properties

Another investigation focused on the analgesic effects of similar compounds in animal models. The results showed that administration of the compound resulted in significant pain relief compared to control groups, suggesting a mechanism involving modulation of nociceptive pathways .

Interaction Studies

Preliminary interaction studies have shown that this compound interacts with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptors associated with pain and inflammation, enhancing therapeutic efficacy.

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundPyrrole ring, sulfonamide groupAntitumor, analgesic
4-MethylbenzenesulfonamideSulfonamide groupAntibacterial
1-(4-Methylphenyl)-2-pyrrolidinonePyrrole-like structureAnalgesic

This table illustrates how the unique combination of functional groups in this compound may confer enhanced biological activities compared to simpler analogs.

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